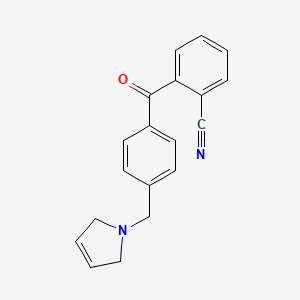

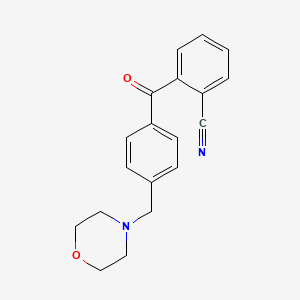

2-Cyano-4'-morpholinomethyl benzophenone

Übersicht

Beschreibung

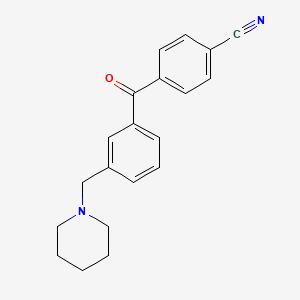

2-Cyano-4’-morpholinomethyl benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C19H18N2O2 and a molecular weight of 306.36 .

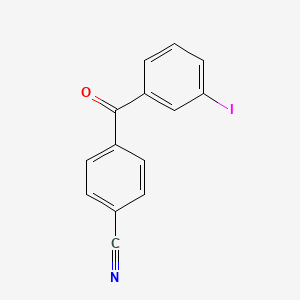

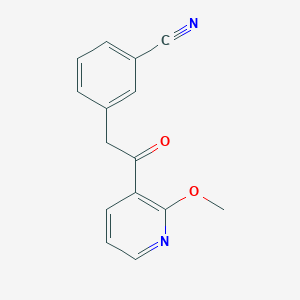

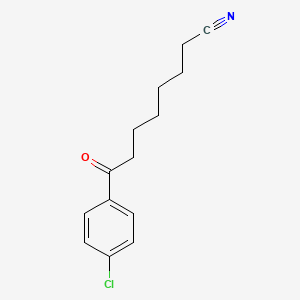

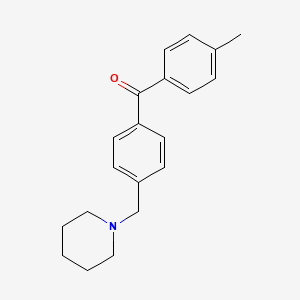

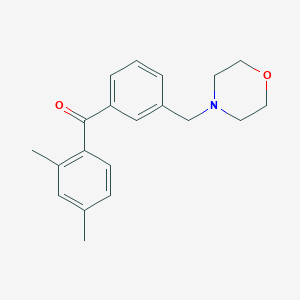

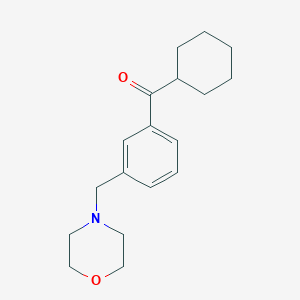

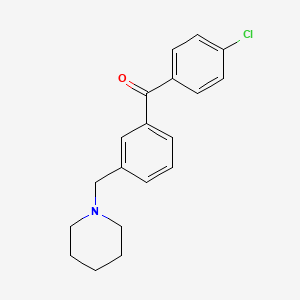

Molecular Structure Analysis

The molecular structure of 2-Cyano-4’-morpholinomethyl benzophenone consists of a benzophenone core with a cyano group (-CN) and a morpholinomethyl group attached to it .Physical And Chemical Properties Analysis

2-Cyano-4’-morpholinomethyl benzophenone has a molecular weight of 306.36 . Other physical and chemical properties such as boiling point and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Environmental Science and Pollution Research

- Application : Benzophenone-4 (BP-4), a UV filter widely used in personal care products (PCPs), has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations . This study focuses on the degradation of this compound by chlorine .

- Method : The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 by chlorine followed first-order reaction kinetics .

- Results : The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine leading to the formation of one by-product persistent in the solution .

2. Organic Light-Emitting Diodes

- Application : Benzophenone-based derivatives are used in the molecular design of organic light-emitting diodes (OLEDs) materials . They are also used as a classical phosphor with high intersystem crossing efficiency .

- Method : The review article comprehensively overviews the synthetic pathways, thermal characteristics, electrochemical behaviour, and photophysical properties of derivatives based on benzophenone .

- Results : These emitting materials witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

3. Chemical Synthesis

- Application : 4-cyano-4’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898769-78-3 . It is used in various chemical synthesis processes .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis process .

4. Nanomagnetic Catalyst

- Application : A novel base-metal multifunctional nanomagnetic catalyst is prepared by the immobilization of tungstate anions onto γ-Fe2O3 supported with imidazolium moieties . This catalyst is used for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

- Method : The catalyst was fully characterized using FT-IR, XPS, TEM, FESEM, ICP, TGA, VSM and XRD . During this process, tungstate catalyzes the oxidation of a wide range of alcohols in the presence of TBHP as a clean source . The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .

- Results : By this method, a variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials . The catalyst is recovered easily by the aid of an external magnetic field and reused in five successive runs with insignificant decreasing activity .

5. Chemical Synthesis

- Application : 4-cyano-4’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898769-78-3 . It is used in various chemical synthesis processes .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis process .

6. Nanomagnetic Catalyst

- Application : A novel base-metal multifunctional nanomagnetic catalyst is prepared by the immobilization of tungstate anions onto γ-Fe2O3 supported with imidazolium moieties . This catalyst is used for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

- Method : The catalyst was fully characterized using FT-IR, XPS, TEM, FESEM, ICP, TGA, VSM and XRD . During this process, tungstate catalyzes the oxidation of a wide range of alcohols in the presence of TBHP as a clean source . The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .

- Results : By this method, a variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials . The catalyst is recovered easily by the aid of an external magnetic field and reused in five successive runs with insignificant decreasing activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGCIHFMBBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642621 | |

| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4'-morpholinomethyl benzophenone | |

CAS RN |

898769-74-9 | |

| Record name | 2-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

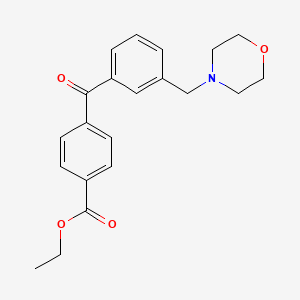

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.